

# physicochemical properties of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

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## Compound of Interest

Compound Name: 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B1391749

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An In-Depth Technical Guide to the Physicochemical Properties of **5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine**

## Introduction

In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure, appearing in a multitude of pharmacologically active agents.<sup>[1][2]</sup> The compound **5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine**, a molecule featuring this core, presents a compelling case for detailed physicochemical investigation. Its structure, combining the hydrogen-bonding capabilities of the 3-aminopyrazole moiety with the lipophilic character of the dimethoxyphenethyl group, suggests a nuanced profile that warrants thorough characterization for any potential therapeutic application.<sup>[1]</sup>

This technical guide provides a comprehensive analysis of the core physicochemical properties of **5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine**. As a Senior Application Scientist, my objective is not merely to present data, but to contextualize it, offering field-proven insights into the causality behind experimental choices and the implications of these properties for drug development. We will delve into the critical parameters of ionization (pKa), lipophilicity (logP), and aqueous solubility, providing not only predicted values but also robust, self-validating experimental protocols for their empirical determination. This document is intended for

researchers, medicinal chemists, and drug development professionals who require a deep and actionable understanding of this compound's fundamental behavior.

## Core Molecular and Physical Properties

The foundational step in characterizing any potential drug candidate is to establish its basic molecular and physical attributes. These constants are the bedrock upon which all further experimental analysis is built.

Property	Value	Source
IUPAC Name	5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine	-
CAS Number	1000895-53-3	[3][4]
Molecular Formula	C <sub>13</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub>	[3][4]
Molecular Weight	247.29 g/mol	[3]
Predicted Density	1.207 g/cm <sup>3</sup>	[3]
Predicted Boiling Point	464.1 ± 40.0 °C	[5]
Predicted pKa	15.76 ± 0.10	[5]
Predicted LogP	2.37550	[3]

Note: Predicted values are computationally derived and serve as initial estimates. Experimental verification is essential for definitive characterization.

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Chemical Structure:

## Ionization Behavior: Acid Dissociation Constant (pKa)

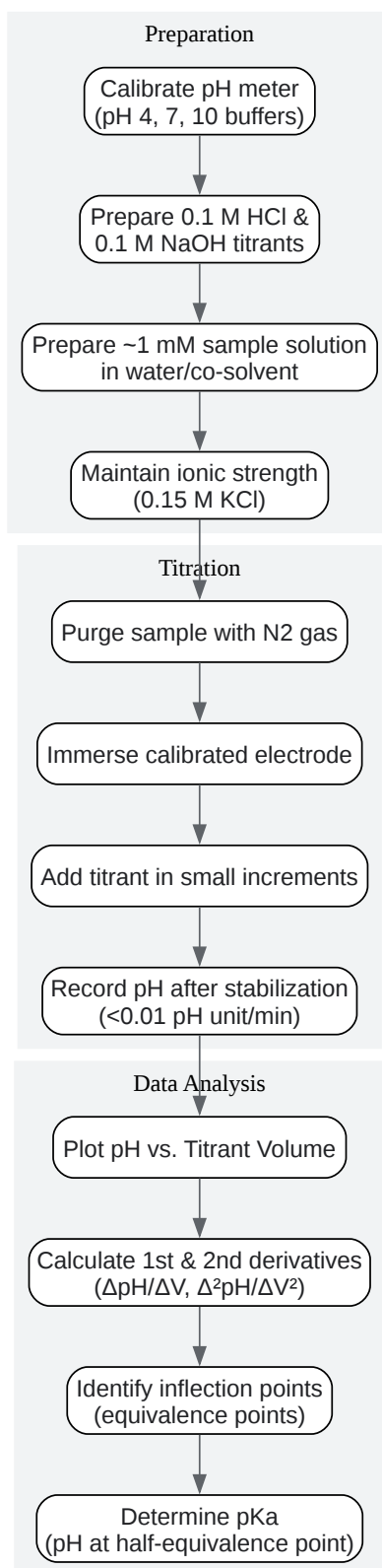
The pKa value is a critical determinant of a drug's behavior in physiological environments, governing its solubility, absorption, distribution, and target engagement.<sup>[6]</sup> For **5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine**, the primary ionizable center is the 3-amino group on the pyrazole ring. The predicted pKa for the related 3-aminopyrazole is approximately 15.28, indicating it is a very weak acid (or its conjugate acid is very weak).<sup>[7][8]</sup> The predicted pKa of ~15.76 for the title compound suggests the imino proton of the pyrazole ring is the most likely acidic proton.<sup>[5]</sup>

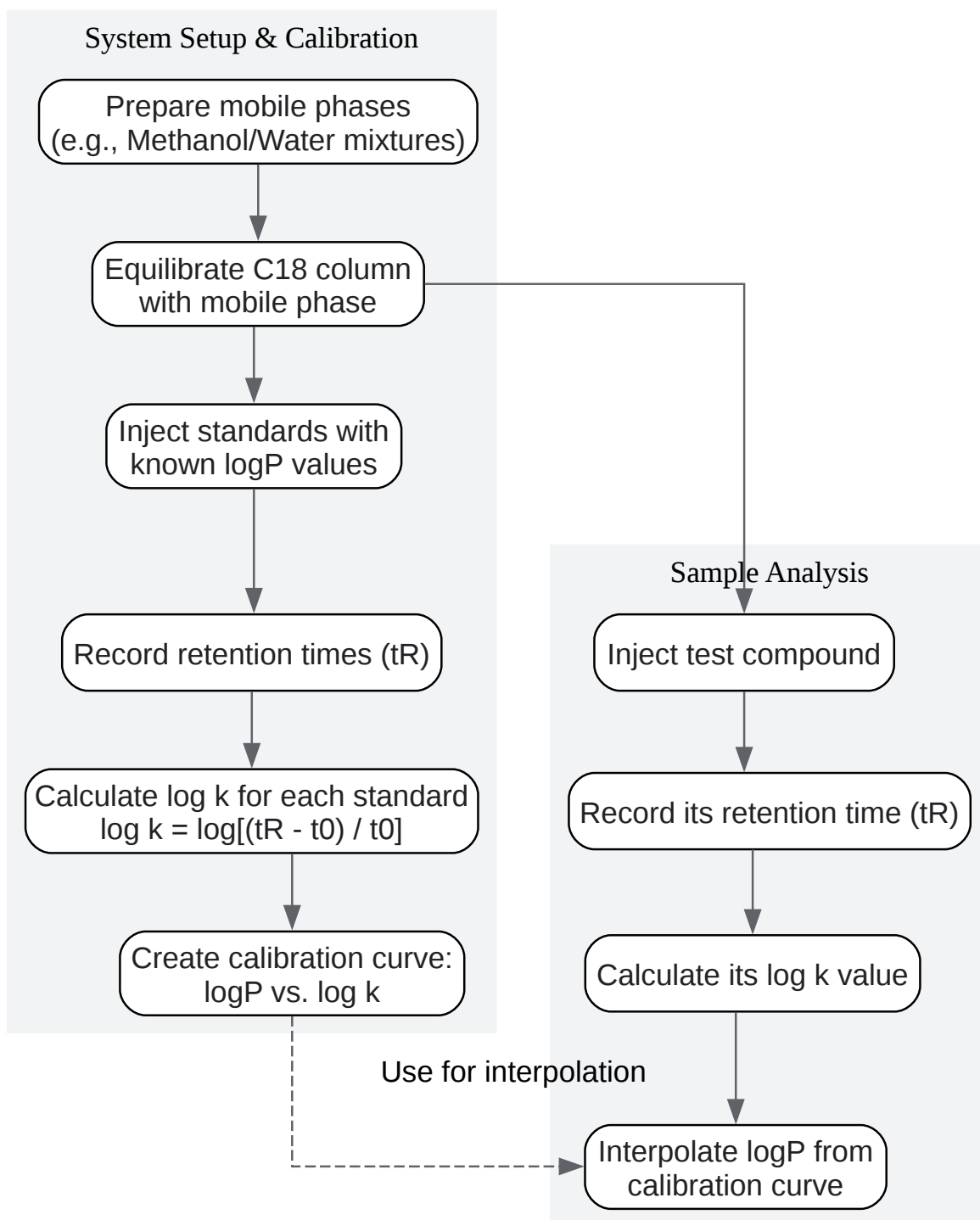
Precise experimental determination of pKa is non-negotiable for building accurate pharmacokinetic models. Potentiometric titration stands as the gold-standard methodology due to its high precision and accuracy.<sup>[6][9]</sup>

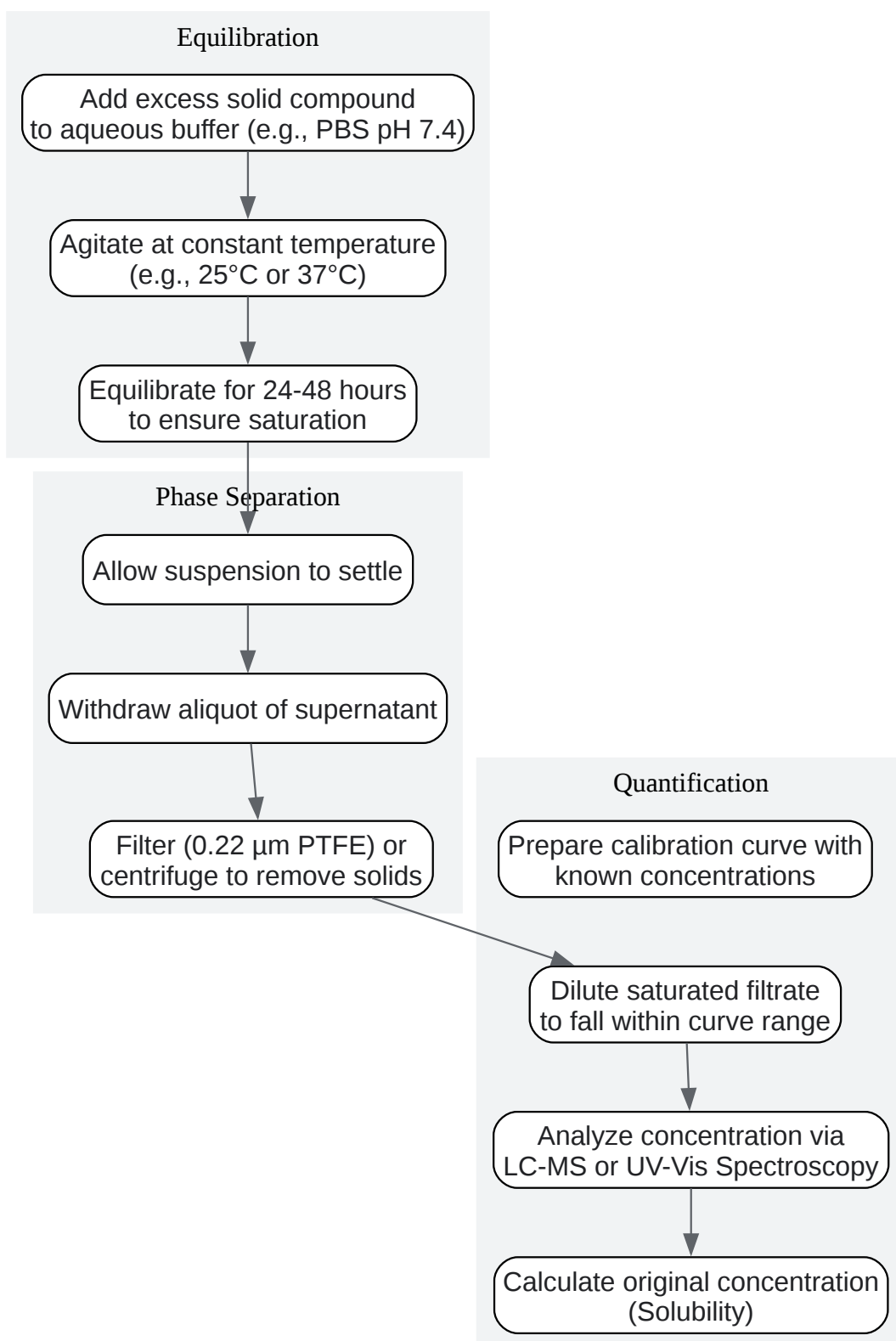
## Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is designed as a self-validating system for the precise measurement of the compound's pKa value(s).

Rationale for Method Selection: Potentiometric titration directly measures changes in pH upon the addition of a titrant, allowing for the identification of inflection points that correspond to the pKa.<sup>[6]</sup> This method is robust, highly reproducible, and can be automated for efficiency.<sup>[9]</sup>







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